molecular formula C12H23NO B1475538 1-[(Cycloheptylamino)methyl]cyclobutan-1-ol CAS No. 1600272-52-3

1-[(Cycloheptylamino)methyl]cyclobutan-1-ol

Cat. No. B1475538
M. Wt: 197.32 g/mol
InChI Key: LXBQDMGZJAKJAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-[(Cycloheptylamino)methyl]cyclobutan-1-ol” is a chemical compound that contains a cyclobutane ring, which is a ring of four carbon atoms, and a cycloheptyl group, which is a ring of seven carbon atoms . The cycloheptyl group is attached to the cyclobutane ring through a nitrogen atom, forming an amine. There is also a hydroxyl group (-OH) attached to the cyclobutane ring, making this compound an alcohol .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the cyclobutane and cycloheptyl rings, the amine group, and the alcohol group . The exact 3D structure would depend on the specific arrangement and orientation of these groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure . As an alcohol, it would likely be capable of forming hydrogen bonds, which could affect properties such as solubility and boiling point .

properties

IUPAC Name

1-[(cycloheptylamino)methyl]cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO/c14-12(8-5-9-12)10-13-11-6-3-1-2-4-7-11/h11,13-14H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXBQDMGZJAKJAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NCC2(CCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(Cycloheptylamino)methyl]cyclobutan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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